An In-Depth Technical Guide to the Chemical Properties of 5-Cyano-2-methylindan-1-one
An In-Depth Technical Guide to the Chemical Properties of 5-Cyano-2-methylindan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-Cyano-2-methylindan-1-one, a key intermediate in the synthesis of various biologically active molecules. This document delves into the compound's structure, physicochemical properties, and spectral characteristics. Furthermore, it outlines a viable synthetic pathway and discusses the reactivity of its core functional groups, the nitrile and the indanone system. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, providing foundational knowledge and practical insights into the chemistry of this versatile building block.
Introduction
The indanone scaffold is a privileged structural motif present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The fusion of a benzene ring with a cyclopentanone ring provides a rigid framework that can be strategically functionalized to interact with various biological targets. The introduction of a cyano group and a methyl group at specific positions, as in 5-Cyano-2-methylindan-1-one, offers unique opportunities for further chemical modifications and the exploration of structure-activity relationships. This guide aims to consolidate the available information on 5-Cyano-2-methylindan-1-one, providing a detailed understanding of its chemical nature.
Chemical Structure and Physicochemical Properties
5-Cyano-2-methylindan-1-one, also known as 2-methyl-1-oxoindan-5-carbonitrile, possesses a bicyclic structure with the systematic IUPAC name 2-methyl-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Its chemical formula is C₁₁H₉NO, and it has a molecular weight of 171.19 g/mol .
Structure:
Proposed Synthesis of 5-Cyano-2-methylindan-1-one.
Experimental Protocol (Hypothetical):
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Acid Chloride Formation: To a solution of 3-(4-cyanophenyl)-2-methylpropanoic acid in an inert solvent (e.g., dichloromethane), add a slight excess of thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.
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Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene). Cool the solution in an ice bath and add a Lewis acid, such as aluminum chloride, portion-wise. Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, pour the reaction mixture onto crushed ice and acidify with dilute hydrochloric acid. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to afford 5-Cyano-2-methylindan-1-one.
Reactivity
The chemical reactivity of 5-Cyano-2-methylindan-1-one is governed by its two primary functional groups: the nitrile and the ketone within the indanone framework.
Reactions of the Nitrile Group
The cyano group is a versatile functional group that can undergo a variety of transformations:
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-carboxy-2-methylindan-1-one. A known procedure involves heating with a mixture of glacial acetic acid and concentrated hydrochloric acid. [1]
Hydrolysis of the Nitrile Group.
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Reduction: The nitrile group can be reduced to a primary amine (5-aminomethyl-2-methylindan-1-one) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
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Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis can convert the nitrile group into a ketone.
Reactions of the Indanone Core
The ketone and the adjacent α- and β-positions of the indanone system are sites of reactivity:
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Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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α-Halogenation: The α-carbon to the carbonyl group can be halogenated under appropriate conditions.
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Aldol Condensation: The α-protons are acidic and can be removed by a base to form an enolate, which can then participate in aldol condensation reactions with aldehydes or ketones.
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Oxidation: The methylene group at the β-position can be oxidized under certain conditions.
Potential Applications
5-Cyano-2-methylindan-1-one serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse derivatization strategies. For instance, the nitrile group can be converted to other functionalities, and the indanone core can be modified to create a library of compounds for biological screening.
Conclusion
5-Cyano-2-methylindan-1-one is a multifaceted chemical entity with significant potential as a building block in organic synthesis. This guide has provided a detailed overview of its chemical properties, including its structure, predicted spectroscopic characteristics, a plausible synthetic route, and its key reactive sites. The information compiled herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. Further experimental validation of the predicted spectral data and optimization of synthetic protocols will undoubtedly enhance the utility of this promising intermediate.
References
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